10-(4-Benzoylphenoxy)-N,N,N-trimethyldecan-1-aminium bromide
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Overview
Description
10-(4-Benzoylphenoxy)-N,N,N-trimethyldecan-1-aminium bromide is a quaternary ammonium compound with a benzophenone moiety. This compound is known for its antimicrobial properties and is used in various scientific research applications, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Benzoylphenoxy)-N,N,N-trimethyldecan-1-aminium bromide typically involves the following steps:
Etherification: The 4-benzoylphenol is then reacted with 1-bromodecane in the presence of a base to form 10-(4-benzoylphenoxy)decan-1-ol.
Quaternization: The final step involves the reaction of 10-(4-benzoylphenoxy)decan-1-ol with trimethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
10-(4-Benzoylphenoxy)-N,N,N-trimethyldecan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The benzophenone moiety can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions and amines are used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quaternary ammonium compounds.
Scientific Research Applications
10-(4-Benzoylphenoxy)-N,N,N-trimethyldecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies of cell membrane interactions and as an antimicrobial agent.
Medicine: Investigated for its potential use in antimicrobial therapies and as a disinfectant.
Industry: Utilized in the formulation of antimicrobial coatings and surface treatments.
Mechanism of Action
The antimicrobial activity of 10-(4-Benzoylphenoxy)-N,N,N-trimethyldecan-1-aminium bromide is primarily due to its ability to disrupt cell membranes. The quaternary ammonium group interacts with the lipid bilayer of microbial cell membranes, leading to increased permeability and eventual cell lysis . The benzophenone moiety may also contribute to its antimicrobial properties by generating reactive oxygen species upon exposure to light .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: A quaternary ammonium compound used in mouthwashes and disinfectants.
Dodecylbenzenesulfonic acid: An anionic surfactant with antimicrobial properties.
Uniqueness
Additionally, its long alkyl chain provides increased hydrophobicity, improving its interaction with lipid membranes .
Properties
CAS No. |
73603-50-6 |
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Molecular Formula |
C26H38BrNO2 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
10-(4-benzoylphenoxy)decyl-trimethylazanium;bromide |
InChI |
InChI=1S/C26H38NO2.BrH/c1-27(2,3)21-13-8-6-4-5-7-9-14-22-29-25-19-17-24(18-20-25)26(28)23-15-11-10-12-16-23;/h10-12,15-20H,4-9,13-14,21-22H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
UFSYIKANWAEWJH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCCCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
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